rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a bromofuran moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Bromofuran Moiety: The bromofuran group can be introduced through a bromination reaction of a furan derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromofuran moiety or the carboxylic acid group, resulting in the formation of reduced products.
Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a useful model compound for studying various reaction mechanisms.
Properties
Molecular Formula |
C8H7BrO3 |
---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H7BrO3/c9-7-2-1-6(12-7)4-3-5(4)8(10)11/h1-2,4-5H,3H2,(H,10,11)/t4-,5-/m1/s1 |
InChI Key |
XUPWYTDBWWOLRV-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(O2)Br |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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